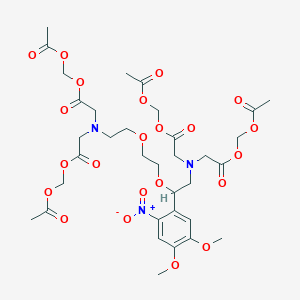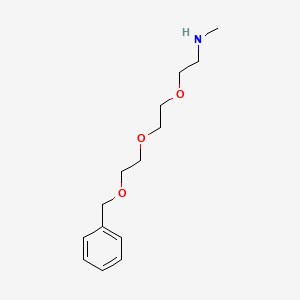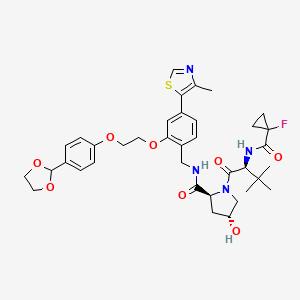
17|A-Hsd10-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17β-Hydroxysteroid dehydrogenase type 10 inhibitor, commonly referred to as 17β-HSD10-IN-1, is a compound known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. This compound is an orally available inhibitor with blood-brain permeability, making it a promising candidate for neurological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17β-HSD10-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the benzothiazole scaffold, which is a key component of the molecule.
Functional Group Introduction: Various functional groups are introduced to enhance the compound’s inhibitory activity and blood-brain permeability. This step often involves reactions such as halogenation, nitration, and sulfonation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using NMR and HPLC to confirm its structure and purity.
Industrial Production Methods
Industrial production of 17β-HSD10-IN-1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and potential therapeutic use.
Analyse Des Réactions Chimiques
Types of Reactions
17β-HSD10-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are studied for their biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions are various derivatives of 17β-HSD10-IN-1, which are studied for their potential therapeutic effects and biological activity.
Applications De Recherche Scientifique
17β-HSD10-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of 17β-HSD10 and its role in steroid metabolism.
Biology: Investigated for its effects on mitochondrial function and its potential to modulate neurosteroid levels.
Mécanisme D'action
The mechanism of action of 17β-HSD10-IN-1 involves the inhibition of 17β-HSD10, a mitochondrial enzyme that plays a crucial role in steroid metabolism. By inhibiting this enzyme, 17β-HSD10-IN-1 can modulate the levels of neurosteroids, which are important for maintaining neuronal health and function. The compound also interferes with the interaction between 17β-HSD10 and amyloid-β peptides, reducing amyloid-β-induced mitochondrial dysfunction and neurotoxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to 17β-HSD10-IN-1 in terms of their structure and function, including:
Benzothiazole-Based Ureas: These compounds also inhibit 17β-HSD10 and are being studied for their potential in treating Alzheimer’s disease.
Steroidal Hemiesters: These inhibitors of 17β-HSD10 are designed to restore steroid homeostasis and are being explored for their neuroprotective effects.
Uniqueness
What sets 17β-HSD10-IN-1 apart from similar compounds is its high potency, blood-brain permeability, and specific inhibition of 17β-HSD10. These properties make it a particularly promising candidate for the treatment of neurodegenerative diseases, especially Alzheimer’s disease .
Propriétés
Formule moléculaire |
C16H13ClN4O3S |
|---|---|
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
N-[2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C16H13ClN4O3S/c1-8(22)18-10-2-4-12-14(7-10)25-16(20-12)21-15(24)19-9-3-5-13(23)11(17)6-9/h2-7,23H,1H3,(H,18,22)(H2,19,20,21,24) |
Clé InChI |
JLNKZAOURVXTHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)


![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)

![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
